![molecular formula C31H33ClN6O3 B2895849 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide CAS No. 902960-55-8](/img/structure/B2895849.png)
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide is a useful research compound. Its molecular formula is C31H33ClN6O3 and its molecular weight is 573.09. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds within the triazoloquinazoline family have been investigated for their anticancer activity against human cancer cell lines. Some derivatives demonstrated cytotoxic activity comparable to doxorubicin, a reference anticancer drug .
Therapeutic Strategy for Cancer Treatment
Small inhibitor molecules targeting PCAF (p300/CBP-associated factor) with triazolophthalazine structures have emerged as potential therapeutic strategies for cancer treatment .
Construction of Energetic Materials
The fused-triazole backbone with C-amino groups as substituents has shown promise as a building block for constructing very thermally stable energetic materials .
Synthesis of Quinazolinones
An efficient approach to quinazolin-4(3H)-ones was developed through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which could be related to the synthesis pathways of similar compounds .
Facile Synthesis of Triazolopyridines
A one-pot synthesis method for substituted triazolopyridines from hydrazinopyridine and aromatic aldehydes has been developed, which may be applicable to the synthesis of related compounds .
Discovery of Derivatives for Cancer Cell Line Treatment
Derivatives bearing triazolopyrazine structures have been designed and evaluated against cancer cell lines and c-Met kinase, indicating potential applications in cancer treatment .
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN6O3/c32-23-13-11-22(12-14-23)20-37-30(40)26-9-3-4-10-27(26)38-28(34-35-31(37)38)15-16-29(39)33-17-18-36(24-6-1-2-7-24)21-25-8-5-19-41-25/h3-5,8-14,19,24H,1-2,6-7,15-18,20-21H2,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKPBWOBSIFKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)CC6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.